6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide

IKK2 inhibitor NF-κB pathway Indole carboxamide

6-Chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide (CAS 1574496-04-0) is a synthetic indole-3-carboxamide derivative with a molecular weight of 305.80 g/mol that incorporates a 6-chloro substituent on the indole ring and an N-(1-ethylpyrrolidin-2-yl)methyl side chain. The compound belongs to a class of indole carboxamides disclosed as IKK2 (IKKβ) kinase inhibitors in GlaxoSmithKline patents, where such scaffolds are identified for treating inflammatory disorders including rheumatoid arthritis, asthma, and COPD.

Molecular Formula C16H20ClN3O
Molecular Weight 305.80 g/mol
Cat. No. B12170418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide
Molecular FormulaC16H20ClN3O
Molecular Weight305.80 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CNC3=C2C=CC(=C3)Cl
InChIInChI=1S/C16H20ClN3O/c1-2-20-7-3-4-12(20)9-19-16(21)14-10-18-15-8-11(17)5-6-13(14)15/h5-6,8,10,12,18H,2-4,7,9H2,1H3,(H,19,21)
InChIKeyGZLXZPDWBSSNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide: Procurement-Grade Structural and Pharmacological Baseline


6-Chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide (CAS 1574496-04-0) is a synthetic indole-3-carboxamide derivative with a molecular weight of 305.80 g/mol that incorporates a 6-chloro substituent on the indole ring and an N-(1-ethylpyrrolidin-2-yl)methyl side chain . The compound belongs to a class of indole carboxamides disclosed as IKK2 (IKKβ) kinase inhibitors in GlaxoSmithKline patents, where such scaffolds are identified for treating inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1][2]. Its structural signature — the combination of a 6-chloro-indole core with a chiral pyrrolidine-based amide side chain — distinguishes it from other substitution patterns (e.g., 5-chloro, 7-chloro, or unsubstituted indole) within the same chemotype, potentially conferring differential kinase selectivity and physicochemical properties relevant to lead optimization and tool compound selection.

Why Indole-3-Carboxamide Analogs Cannot Be Interchanged: The Case for 6-Chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide


Within the indole carboxamide IKK2 inhibitor family, seemingly minor structural modifications — such as the position of the chloro substituent on the indole ring, the nature of the amide side chain, or the N-alkyl group on the pyrrolidine — can produce substantial shifts in kinase selectivity, cellular potency, and pharmacokinetic profile [1]. IKK2 (IKKβ) is a central regulatory kinase in the NF-κB pathway, and off-target inhibition of the closely related IKK1 (IKKα) or other kinases can lead to unintended immunological or toxicological consequences. Generic substitution of one indole-3-carboxamide analog for another, without verifying the specific substitution pattern and its quantitative biological fingerprint, risks selecting a compound with divergent target engagement, altered selectivity, or unsuitable physicochemical properties for the intended experimental or industrial application [1]. The quantitative evidence below, where available, underscores the criticality of compound-level, data-driven procurement decisions.

Quantitative Differentiation Evidence for 6-Chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide


IKK2 Kinase Inhibitory Activity and Selectivity Relative to IKK1: Cross-Study Class Comparison

The indole carboxamide scaffold to which 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide belongs has been characterized as an IKK2 (IKKβ) inhibitor in GlaxoSmithKline patents [1][2]. Within this chemotype, the position and nature of substituents on the indole ring are known to modulate both IKK2 inhibitory potency and selectivity over the homologous kinase IKK1 (IKKα). In structurally related indole-7-carboxamide IKKβ inhibitors, optimization of the C3 substituent was shown to achieve oral activity while maintaining >100-fold selectivity over IKKα in cellular assays [3]. The 6-chloro substitution pattern on the target compound represents a distinct regioisomeric arrangement compared to 5-chloro or 7-chloro analogs, which is predicted by structure-activity relationship (SAR) precedents within the patent families to yield a differentiated selectivity and potency profile. However, direct head-to-head IKK2 IC50 data for the 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl] analog versus other chloro-substituted indole carboxamides has not been publicly disclosed in peer-reviewed literature or accessible patent examples.

IKK2 inhibitor NF-κB pathway Indole carboxamide Kinase selectivity

Dopamine D2-Like Receptor Binding Affinity: Structural Analogy vs. Direct Evidence

A structurally related compound with the identical N-(1-ethylpyrrolidin-2-yl)methyl side chain — 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide (compound 2k) — demonstrated potent in vitro binding affinity for dopamine D2-like receptors, and in behavioral tests in rats reduced amphetamine-induced hyperactivity without inducing catalepsy, a profile predictive of antipsychotic efficacy with low extrapyramidal side-effect liability [1]. The target compound, 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide, shares the same N-(1-ethylpyrrolidin-2-yl)methyl amide motif but differs in the heterocyclic core (indole vs. benzo-cyclohepta-pyrrole) and chloro position (6-chloro vs. 2-chloro). The lead compound in the benzo[g]indole series, N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a), displayed an IC50 of 160 nM for D2-like receptors [2]. No direct D2 binding data has been reported for the 6-chloro-indole analog.

D2-like receptor Dopamine receptor Indole carboxamide Antipsychotic

Physicochemical Property Differentiation: MW, logP, and HBD/HBA Profile vs. Closest Structural Analogs

The molecular weight of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is 305.80 g/mol, placing it within the favorable range for lead-like and drug-like chemical space (MW < 350) . This is substantially lower than the complex IKK2 inhibitors such as MLN-0415 (MW > 500) that incorporate multiple heterocyclic rings . The single chloro substituent and the relatively compact pyrrolidine side chain yield a calculated topological polar surface area (tPSA) and hydrogen bond donor/acceptor count that differ from bulkier analogs. Within the IKK2 indole carboxamide patent families, lipophilic ligand efficiency (LLE) and ligand efficiency (LE) metrics were key drivers for lead optimization [1]; the 6-chloro variant, by virtue of its lower molecular complexity, is predicted to offer higher ligand efficiency indices than more highly substituted competitors, although experimentally measured logP/logD and solubility values are not publicly available for this specific compound.

Physicochemical properties Lipophilicity Ligand efficiency Drug-likeness

High-Value Application Scenarios for 6-Chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide Based on Available Evidence


IKK2 Lead Optimization and SAR Exploration

For research groups pursuing IKK2 (IKKβ) inhibitors targeting NF-κB-driven inflammatory diseases, this compound serves as a structurally tractable starting point for systematic SAR studies around the indole C6 position and the pyrrolidine side chain [1]. Its compact scaffold (MW 305.80) permits efficient exploration of substituent effects on kinase selectivity, cellular potency, and pharmacokinetic properties [2]. The chemotype is supported by multiple GlaxoSmithKline patent disclosures establishing IKK2 as the primary pharmacological target [1].

Comparative Pharmacology: 6-Chloro vs. 5-Chloro/7-Chloro Regioisomer Profiling

Investigators aiming to understand the regioisomeric impact of chloro substitution on indole carboxamide pharmacology can employ this 6-chloro derivative alongside 5-chloro and 7-chloro analogs in parallel biochemical and cellular assays. Such comparative profiling is essential for deconvoluting kinase selectivity determinants and for generating patentable, differentiated chemical matter [1].

Dopamine Receptor Cross-Screening and Selectivity Profiling

Given that the N-(1-ethylpyrrolidin-2-yl)methyl side chain is a recognized pharmacophoric element for dopamine D2-like receptor binding [3], this compound is valuable for cross-screening against dopaminergic targets alongside IKK2. A procurement decision may be justified when the objective is to identify dual IKK2/dopamine ligands or to rule out off-target dopaminergic activity in an IKK2-focused program [1][3].

Physicochemical Benchmarking in Kinase Inhibitor Design

The low molecular weight and favorable calculated ligand efficiency of this compound make it a suitable benchmark for efficiency-driven kinase inhibitor design. Procurement for use as a comparator in ligand efficiency analyses (LE, LLE, LELP) against more complex IKK2 inhibitors can inform hit prioritization and fragment elaboration strategies [2].

Quote Request

Request a Quote for 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.